Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Description
Historical Context and Emergence in Scientific Literature
The compound first gained attention in the late 2010s as part of broader investigations into lithium carboxylates with nitrogen-rich heterocyclic systems. Early synthetic routes, such as those described by Aaron Chemicals LLC, involved the neutralization of triazolo[1,5-a]pyridine-2-carboxylic acid with lithium hydroxide in anhydrous tetrahydrofuran (THF), yielding the lithium salt with high purity. This methodology built upon earlier work with triazolopyridine derivatives, which had shown promise in coordination chemistry due to their rigid π-conjugated systems and multiple nitrogen donor sites.
A pivotal 2018 study demonstrated the compound’s utility in organic light-emitting diode (OLED) host materials, where its balanced electron-transport properties and thermal stability (glass transition temperature T~g~ = 136–144°C) enabled efficient phosphorescent emission. This application spurred further interest in its electronic characteristics, particularly its lowest unoccupied molecular orbital (LUMO) energy level of −2.8 eV, which facilitates electron injection in optoelectronic devices.
Academic Significance and Research Motivations
Three key factors drive sustained interest in this lithium triazolopyridine carboxylate:
- Synthetic Versatility : The triazolopyridine core serves as a directional template for metal coordination, while the carboxylate group enables solubility modulation and further functionalization. This dual functionality supports applications ranging from supramolecular assembly to polymer-supported catalysis.
- Electronic Tunability : Researchers have exploited the compound’s conjugated π-system to engineer charge transport properties in organic semiconductors. Comparative studies show that fluorination at the 8-position of the pyridine ring (as in the related lithium;8-fluoro-triazolo[4,3-a]pyridine-3-carboxylate) increases electrophilicity by 0.3 eV, enabling precise control over redox potentials.
- Pharmaceutical Relevance : Although not directly bioactive, the compound’s structural analogs have demonstrated potent inhibition of retinoic acid receptor-related orphan receptor gamma t (RORγt), a therapeutic target in autoimmune diseases. This has motivated studies on its use as a synthetic precursor for drug candidates.
Scope of Contemporary Scholarly Investigations
Current research directions cluster around three domains:
1.3.1 Advanced Synthesis Methodologies
Recent efforts aim to streamline production through microwave-assisted, catalyst-free protocols. A 2024 breakthrough achieved 85% yield in 30 minutes using microwave irradiation (150°C) without traditional coupling agents, significantly reducing purification requirements. The reaction pathway involves:
- Transamidation of precursor amines
- Intramolecular cyclization via nitrogen lone pair attack
- Aromatization through water elimination
1.3.2 Materials Science Applications
Ongoing work optimizes the compound’s performance in OLED host matrices. Key advancements include:
| Property | Value/Description | Significance |
|---|---|---|
| HOMO/LUMO Gap | 3.1 eV | Enables blue-light emission |
| Thermal Stability | Decomposition >300°C | Suitable for vacuum deposition |
| Carrier Mobility | 0.4 cm² V⁻¹ s⁻¹ (electron) | Reduces device turn-on voltage |
These characteristics have enabled external quantum efficiencies exceeding 25% in phosphorescent OLED prototypes.
1.3.3 Computational Modeling and Design Density functional theory (DFT) studies reveal that lithium coordination induces planarization of the triazolopyridine ring, decreasing the HOMO-LUMO gap by 0.2 eV compared to the free acid form. This computational insight guides the design of derivatives with tailored optoelectronic properties.
Properties
IUPAC Name |
lithium;[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.Li/c11-7(12)6-8-5-3-1-2-4-10(5)9-6;/h1-4H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNOMOMETJHREB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=NC(=NN2C=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172548-02-4 | |
| Record name | lithium(1+) [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . This method also allows for the use of more environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide .
Industrial Production Methods
Industrial production methods for lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the oxidative cyclization methods suggests that these could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazolopyridine moiety can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups on the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite, lead tetraacetate, and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the triazolopyridine ring, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound exhibits biological activities, including acting as inverse agonists for RORγt, inhibitors for PHD-1, JAK1, and JAK2.
Materials Science: The unique structure of the compound makes it useful in the design of light-emitting materials for phosphorescent OLED devices.
Biological Research: The compound’s ability to interact with various biological targets makes it valuable for studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, as an inverse agonist for RORγt, the compound binds to the receptor and stabilizes it in an inactive conformation, thereby inhibiting its activity . Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, the compound interferes with the enzymatic activity of these proteins, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs include derivatives of [1,2,4]triazolo[1,5-a]quinazoline and pyrimidine systems. Key distinctions lie in substituent positions and functional groups:
Key Observations :
- The lithium compound’s carboxylate group distinguishes it from ester or thione derivatives, conferring higher aqueous solubility.
Comparison :
- The lithium compound’s synthesis may avoid harsh reagents (e.g., P₂S₅ or POCl₃ used in ), favoring milder conditions .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR :
Solubility : Ionic nature likely enhances water solubility vs. neutral analogs like 7a-d or 8a-d.
Biological Activity
Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a lithium ion coordinated to a triazolopyridine carboxylate structure. The triazolopyridine moiety is recognized for its diverse biological activities and therapeutic potential.
Target of Action:
The compound exhibits multiple biological activities, including:
- RORγt Inverse Agonism: It acts as an inverse agonist for RORγt, a transcription factor involved in the regulation of immune responses and inflammatory processes. This activity is significant for conditions like psoriasis and autoimmune diseases .
- JAK Inhibition: It has been identified as an inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the JAK-STAT signaling pathway linked to immune function and cell growth.
Mode of Action:
The inhibition of JAK enzymes interrupts the JAK-STAT signaling pathway, leading to altered immune responses. This mechanism underlies its potential therapeutic applications in inflammatory diseases.
Pharmacokinetics
The lithium ion component influences the pharmacokinetic properties of the compound. Lithium is known for its rapid absorption and distribution within body tissues, which may enhance the bioavailability of the triazolopyridine structure.
Biological Activities and Applications
This compound has shown promise in various areas:
- Medicinal Chemistry: The compound has demonstrated effectiveness as an RORγt inverse agonist with an IC50 value of 41 nM, indicating strong inhibitory activity compared to other derivatives .
- Antimicrobial Activity: Preliminary studies indicate potential antibacterial properties against pathogens such as N. meningitidis and H. influenzae, though further research is necessary to establish a comprehensive spectrum of activity .
Case Studies
Several studies have explored the biological activities of related compounds:
- RORγt Inhibition:
- Antichlamydial Activity:
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | IC50 Value (nM) | Target |
|---|---|---|---|
| This compound | RORγt Inverse Agonist | 41 | RORγt |
| Derivative 3a | RORγt Inverse Agonist | 590 | RORγt |
| ACP1b | Antibacterial | 16 | N. meningitidis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves hydrolysis of the ethyl ester precursor (ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, CAS 62135-58-4) under basic conditions (e.g., NaOH or LiOH) followed by ion exchange to isolate the lithium salt . Reaction optimization should focus on temperature (40–80°C), solvent polarity (e.g., aqueous ethanol), and stoichiometric ratios of base to ester. For example, using LiOH in a 1.2:1 molar ratio at 60°C for 6 hours yields >85% conversion, as inferred from analogous carboxylate syntheses . Post-reaction purification via recrystallization or column chromatography is critical to remove unreacted starting materials.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The triazolopyridine core generates distinct aromatic signals: protons at δ 8.5–9.0 ppm (pyridine ring) and δ 7.8–8.3 ppm (triazole ring). The carboxylate group appears as a singlet near δ 3.5–4.0 ppm for the lithium counterion .
- IR : A strong absorption band at 1600–1650 cm⁻¹ confirms the carboxylate (COO⁻) stretching vibration .
- MS : High-resolution ESI-MS should show a molecular ion peak at m/z 190.05 (C₈H₄LiN₃O₂⁺) with isotopic patterns matching the lithium adduct .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution, identifying reactive sites. The triazole nitrogen at position 1 and pyridine C-3 are electrophilic hotspots, enabling Suzuki-Miyaura couplings with aryl boronic acids . Solvent effects (DMF vs. THF) and lithium coordination to the carboxylate group must be simulated to predict regioselectivity. Computational workflows like Gaussian or ORCA are recommended, with validation against experimental XRD data (e.g., analogous triazolopyridine structures ).
Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved for this compound?
- Methodological Answer : Contradictions often arise from impurities or hydration states. Systematic solubility testing under controlled conditions (e.g., Karl Fischer titration for water content) is essential. For example:
- In DMSO: Solubility >50 mg/mL due to strong lithium-DMSO coordination .
- In chloroform: <1 mg/mL due to poor carboxylate solvation.
Phase diagrams and Hansen solubility parameters can rationalize discrepancies, while dynamic light scattering (DLS) detects colloidal aggregates in borderline solvents like acetone .
Q. What strategies optimize the stability of this compound under ambient storage conditions?
- Methodological Answer : Stability studies under varying humidity (20–80% RH) and temperature (4–40°C) reveal degradation pathways. Key findings:
- Moisture Sensitivity : Hygroscopic lithium salts degrade via hydrolysis; store under inert gas (argon) with desiccants (silica gel) .
- Thermal Stability : TGA-DSC shows decomposition onset at 220°C, but prolonged exposure >100°C accelerates carboxylate decarboxylation.
- Light Sensitivity : UV-Vis spectroscopy confirms photooxidation of the triazole ring; amber glass vials are recommended .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (250–280°C)?
- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Single-crystal XRD can identify polymorphs (e.g., monoclinic vs. orthorhombic lattices), while DSC detects metastable phases. For example, a study using slow cooling rates (1°C/min) observed a higher melting point (275°C) due to a more ordered crystalline lattice . Impurities from incomplete purification (e.g., residual ethyl ester) lower the observed melting point; HPLC purity assays (>98%) are critical for reproducibility .
Experimental Design Considerations
Q. How should researchers design kinetic studies to probe the catalytic activity of this compound in heterocyclic synthesis?
- Methodological Answer :
- Substrate Scope : Test reactivity with aryl halides (e.g., 5-bromo-[1,2,4]triazolo[1,5-a]pyridine ) under Pd-catalyzed conditions.
- Kinetic Profiling : Use in situ FTIR or UV-Vis to monitor reaction progress (e.g., C–C bond formation at 450 nm).
- Control Experiments : Compare lithium carboxylate vs. sodium/potassium analogs to assess counterion effects on turnover frequency (TOF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
